molecular formula C11H10Br2O2 B3289934 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate CAS No. 862135-55-5

5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate

Cat. No. B3289934
M. Wt: 334 g/mol
InChI Key: RVJDULVOORVYQP-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 331.904755 Da .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate consists of an indene core with two bromine atoms at positions 5 and 6, and an acetate group attached to position 2. The arrangement of atoms and bonds can be visualized using molecular modeling software or crystallographic data .

Scientific Research Applications

Cytotoxic Agents in Cancer Research

A study by Modi et al. (2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide from isatin and 5,7-dibromoisatin. These compounds showed significant cytotoxic activity against the MCF-7 breast cancer cell line. The most active compound demonstrated higher selectivity towards MCF-7, suggesting its potential as a lead for cancer treatment development (Modi et al., 2011).

Anti-Inflammatory and Analgesic Agents

Sharma and Ray (2007) synthesized amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid. These compounds exhibited significant anti-inflammatory and analgesic activity without the gastrointestinal toxicity common in NSAIDs. They also demonstrated antipyretic and anti-arthritic potential (Sharma & Ray, 2007).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) reported the synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivatives. These compounds showed promising antioxidant and antihyperglycemic activities, indicating their potential therapeutic use (Kenchappa et al., 2017).

Applications in Organic Solar Cells

Ali et al. (2020) designed molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for use in organic solar cells. These molecules showed enhanced photovoltaic properties, suggesting their potential in renewable energy technologies (Ali et al., 2020).

Synthesis of Novel Compounds

Prashad et al. (2006) described the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, showcasing the versatility of these compounds in chemical synthesis (Prashad et al., 2006).

properties

IUPAC Name

(5,6-dibromo-2,3-dihydro-1H-inden-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O2/c1-6(14)15-9-2-7-4-10(12)11(13)5-8(7)3-9/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDULVOORVYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC(=C(C=C2C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Connors - 2012 - search.proquest.com
An aromatic belt, a molecule that has two continuous edges that do not intersect and is fully conjugated, is a synthetic target that has yet to be isolated. Aromatic belts are an attractive …
Number of citations: 4 search.proquest.com

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